Introduction: A Multifunctional Monomer for Modern Materials Science
Introduction: A Multifunctional Monomer for Modern Materials Science
An In-depth Technical Guide to 12-Hydroxydodecyl Methacrylate (CAS: 86282-42-0) for Advanced Drug Delivery and Biomaterial Applications
12-Hydroxydodecyl methacrylate (HDMA) is a uniquely structured functional monomer poised to address critical challenges in drug delivery and biomaterials science. Its design incorporates three key chemical features: a polymerizable methacrylate group, a long twelve-carbon (dodecyl) alkyl chain that imparts significant hydrophobicity, and a terminal primary hydroxyl group that serves as a versatile anchor for further chemical modification. This trifecta of functionalities makes HDMA an exemplary building block for creating sophisticated polymeric architectures.
The presence of both a hydrophilic head (the hydroxyl group) and a lipophilic tail (the alkyl chain) within the same monomer unit allows for the design of amphiphilic polymers. These polymers can self-assemble into complex nanostructures such as micelles and nanoparticles, which are ideal vehicles for encapsulating and delivering poorly water-soluble therapeutic agents.[1][2] Furthermore, the hydroxyl group offers a reactive site for conjugating targeting ligands, crosslinking agents, or other functional molecules, enabling the creation of "smart" materials that can respond to specific biological cues. This guide provides a comprehensive overview of HDMA, from its fundamental properties and synthesis to its polymerization behavior and cutting-edge applications, offering researchers and drug development professionals a technical resource to harness its full potential.
Part 1: Core Physicochemical Properties and Identification
A precise understanding of a monomer's properties is foundational to its effective application. HDMA's structure dictates its behavior in solution and during polymerization. The long alkyl chain dominates its physical characteristics, rendering it poorly soluble in water but soluble in many organic solvents.
| Property | Value | Reference |
| CAS Number | 86282-42-0 | [3] |
| Molecular Formula | C₁₆H₃₀O₃ | [3][4] |
| Molecular Weight | 270.41 g/mol | [3][4] |
| IUPAC Name | 12-hydroxy-dodecyl 2-methylprop-2-enoate | [3] |
| Synonyms | 12-(methacryloyloxy)-1-dodecanol | [4] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
| Stereochemistry | Achiral | [3] |
Part 2: Synthesis and Characterization of HDMA Monomer
The most direct and common method for synthesizing HDMA is the esterification of a diol with a methacrylic acid derivative. This approach selectively functionalizes one of the hydroxyl groups of the symmetrical 1,12-dodecanediol, leaving the other available for post-polymerization modifications.
Causality in Synthesis Design
The choice of methacryloyl chloride as the acylating agent is driven by its high reactivity, which facilitates the reaction under mild conditions, thereby minimizing potential side reactions like the polymerization of the monomer product.[4] The use of a non-nucleophilic base, such as triethylamine, is critical to scavenge the hydrochloric acid byproduct without competing in the esterification reaction. The reaction is typically performed at low temperatures to prevent the premature, thermally-induced polymerization of the methacrylate group.
Diagram of HDMA Synthesis
Caption: Reaction scheme for the synthesis of HDMA.
Detailed Experimental Protocol: Synthesis of HDMA
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,12-dodecanediol and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
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Addition of Base: Add triethylamine to the stirred solution.
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Acylation: Add methacryloyl chloride dropwise to the solution via the dropping funnel over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 12-hydroxydodecyl methacrylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The successful synthesis is indicated by the appearance of vinyl protons (~5.5-6.1 ppm) and the methacrylate methyl group (~1.9 ppm) in the NMR spectrum, alongside the characteristic ester carbonyl stretch (~1720 cm⁻¹) in the FTIR spectrum.
Part 3: Polymerization Strategies for HDMA
HDMA can be polymerized using various techniques, with the choice of method being paramount as it dictates the polymer's molecular weight, dispersity, and architecture—all of which are critical for its final application.
Overview of Polymerization Methods
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Free-Radical Polymerization: This is the most straightforward method, typically initiated by thermal initiators like AIBN or redox initiators.[5][6] While simple, it offers limited control over the polymer architecture, often resulting in high dispersity.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block and star polymers.[7][8] This control is essential for creating well-defined self-assembling drug delivery systems.
-
Atom Transfer Radical Polymerization (ATRP): Similar to RAFT, ATRP provides excellent control over the polymerization process, enabling the synthesis of well-defined polymers.
The selection of the polymerization technique is a self-validating system; for applications requiring precise self-assembly, such as core-shell nanoparticles, a controlled method like RAFT is necessary to produce the well-defined block copolymers required for such structures. For applications like hydrogel networks where a broad molecular weight distribution may be acceptable, free-radical polymerization can be sufficient.
Diagram of a General Polymerization Workflow
Caption: General workflow for the polymerization of HDMA.
Experimental Protocol: Free-Radical Polymerization of HDMA
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Setup: In a Schlenk flask, dissolve HDMA and the initiator (e.g., AIBN, ~0.1-1 mol%) in an appropriate solvent (e.g., toluene, THF).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required duration (e.g., 4-24 hours).
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Determine the molecular weight and dispersity (Đ) of the resulting poly(HDMA) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.
Part 4: Advanced Applications in Drug Delivery and Biomaterials
The true potential of HDMA is realized when its polymeric derivatives are engineered into functional biomaterials. The interplay between the hydrophobic dodecyl chain and the reactive hydroxyl group provides a powerful platform for creating advanced drug delivery vehicles.
Amphiphilic Copolymers for Nanoparticle-Based Drug Delivery
By copolymerizing HDMA with a hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate (HEMA) or poly(ethylene glycol) methacrylate (PEGMA)), amphiphilic block copolymers can be synthesized.[9] In aqueous solutions, these copolymers self-assemble into core-shell nanoparticles. The hydrophobic p(HDMA) block forms the core, which serves as a reservoir for lipophilic drugs, while the hydrophilic block forms the outer shell, providing colloidal stability and a "stealth" effect to evade the immune system.
The terminal hydroxyl groups on the p(HDMA) core can be further exploited. For instance, they can be used to attach the drug covalently via a cleavable linker (e.g., an ester or hydrazone), creating a polymer-drug conjugate that releases the therapeutic payload in response to a specific trigger, such as a change in pH or the presence of certain enzymes.
Diagram of Micelle Formation and Drug Encapsulation
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